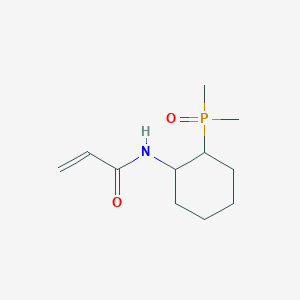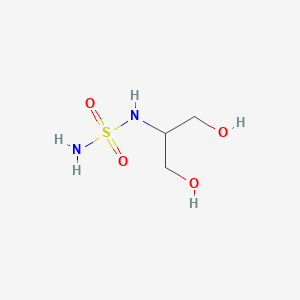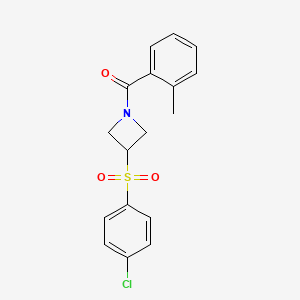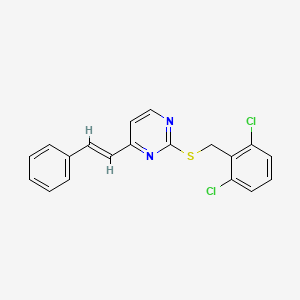
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrimidines in Molecular Recognition Processes
- Pyrimidines, including derivatives like 4-amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate, play a crucial role in biology and medicine. They are found in DNA bases and are vital in molecular recognition processes, which are essential for drug action. Different forms of these compounds, due to their hydrogen bonding capabilities, have significant implications in pharmaceutical research (Rajam et al., 2017).
Hydrogen-Bonding Patterns
- The hydrogen-bonding patterns observed in compounds like this compound are significant for understanding molecular interactions. Such patterns are crucial in the design of compounds with specific pharmacological properties, as they dictate how these molecules interact with biological targets (Hemamalini et al., 2006).
Synthetic Routes and Intermediates in Medicinal Chemistry
- The compound is used in synthesizing various structurally interesting compounds, which are significant in medicinal chemistry. The synthetic routes and intermediates involved in its transformation are critical for developing novel pharmaceuticals (Lis et al., 1990).
Formation of Novel Compounds
- Research shows the formation of novel compounds from reactions involving pyrimidine derivatives. This highlights the compound's role in generating new molecular structures, which can be pivotal in drug discovery and development (Schmidt, 2002).
Charge Transfer and Molecular Properties
- The molecular properties, such as charge transfer capabilities, of pyrimidine derivatives are explored for their potential applications in various scientific fields. Understanding these properties is crucial in fields like materials science and electronics (Schmidt & Hetzheim, 1997).
Propiedades
IUPAC Name |
1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;diperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N4.2ClHO4/c1-10-14-12(13)11(8-15(10)2)9-16-6-4-3-5-7-16;2*2-1(3,4)5/h3-8,13H,9H2,1-2H3;2*(H,2,3,4,5)/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOIHFXLONKME-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)C[N+]2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)

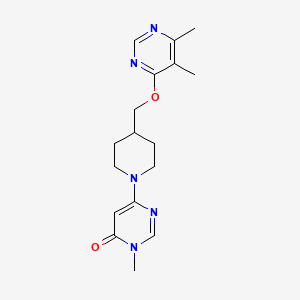
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
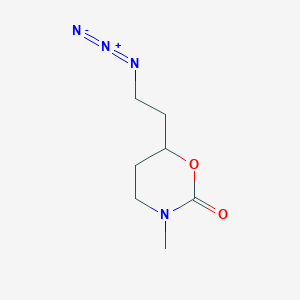
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
